2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid

DPP-IV inhibitor stereochemistry-activity relationship cis-proline derivative

2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid (CAS 117653‑38‑0), also referred to as cis‑4‑carboxymethyl‑proline methyl ester, is a chiral, non‑proteinogenic pyrrolidine amino acid derivative with molecular formula C₈H₁₃NO₄ and molecular weight 187.19 g/mol. It contains two carboxylic acid derivatives (a methyl ester at the 5‑position and a free acetic acid side chain at the 3‑position) arranged in a defined cis relative configuration on the pyrrolidine ring, making it a key synthetic intermediate for stereochemically constrained dipeptidyl peptidase IV (DPP‑IV) inhibitor scaffolds.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 117653-38-0
Cat. No. B3217210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid
CAS117653-38-0
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)CC(=O)O
InChIInChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)
InChIKeyPPERIBGXNZHSQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid (CAS 117653-38-0): A Stereochemically Defined Proline-Derived Building Block for DPP-IV Inhibitor Synthesis


2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid (CAS 117653‑38‑0), also referred to as cis‑4‑carboxymethyl‑proline methyl ester, is a chiral, non‑proteinogenic pyrrolidine amino acid derivative with molecular formula C₈H₁₃NO₄ and molecular weight 187.19 g/mol [1]. It contains two carboxylic acid derivatives (a methyl ester at the 5‑position and a free acetic acid side chain at the 3‑position) arranged in a defined cis relative configuration on the pyrrolidine ring, making it a key synthetic intermediate for stereochemically constrained dipeptidyl peptidase IV (DPP‑IV) inhibitor scaffolds [2].

Why Generic Substitution of 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid Is Insufficient: The Consequence of Stereochemistry and Functional Group Positioning


The pyrrolidine ring of 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid presents three distinct points of structural variability – the relative (cis/trans) and absolute stereochemistry at C‑3 and C‑5, the nature of the ester group at C‑5, and the carboxylic acid side‑chain length at C‑3 – each of which profoundly impacts downstream pharmacological performance. In the DPP‑IV inhibitor series reported by Kondo et al., the 4‑β‑substituted (i.e., cis) prolyl‑2‑cyanopyrrolidine configuration exhibited an approximately 20‑fold increase in inhibitory potency relative to the corresponding 4‑α (trans) isomer [1]. This demonstrates that simple replacement of the target compound with an unsubstituted pyrrolidine acetic acid or a diastereomeric variant directly compromises the stereoelectronic properties required for generating potent, long‑acting DPP‑IV inhibitors.

Quantitative Evidence Guide: When to Select 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid Over Close Analogs


Stereochemical Configuration Dictates Potency: 20‑Fold Improvement for cis Over trans Prolyl‑Cyanopyrrolidine DPP‑IV Inhibitors

In the structure‑activity relationship study by Kondo et al., prolyl‑2‑cyanopyrrolidine DPP‑IV inhibitors bearing a 4‑β (cis) substituent on the proline ring demonstrated a 20‑fold greater inhibitory activity than the corresponding 4‑α (trans) isomer against purified human DPP‑IV enzyme [1]. The target compound, cis‑4‑carboxymethyl‑proline methyl ester, provides the precise cis‑relative stereochemistry at C‑3 and C‑5 that maps directly onto the 4‑β‑substituted proline motif required for this potency enhancement.

DPP-IV inhibitor stereochemistry-activity relationship cis-proline derivative

Validated Intermediate in a Published Long‑Acting DPP‑IV Inhibitor Series with Cross‑Species ex Vivo Duration

The Kondo et al. study used cis‑4‑carboxymethyl‑proline methyl ester (CAS 117653‑38‑0) as a reactant to synthesize a series of 5β‑methylprolyl‑2‑cyanopyrrolidine DPP‑IV inhibitors, whose ex vivo activity duration was quantitatively compared across three species (rat, dog, and monkey) [1]. This provides direct evidence that the building block is compatible with multi‑species pharmacological profiling and has a demonstrated path to generating inhibitors with sustained in vivo target engagement.

DPP-IV inhibitor ex vivo duration cross‑species pharmacology

Availability at High Enantiomeric Purity (≥98%) from ISO‑Certified Suppliers

Commercial suppliers list CAS 117653‑38‑0 as 2‑((5S)‑5‑(methoxycarbonyl)pyrrolidin‑3‑yl)acetic acid with a purity specification of NLT 98% and confirm the product meets ISO certification system requirements suitable for global pharmaceutical R&D and quality control . This level of quality assurance is critical when the stereochemical identity directly impacts biological activity, as demonstrated in the DPP‑IV inhibitor SAR.

chiral building block enantiomeric purity quality specification

Optimal Application Scenarios for 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid


Stereospecific Synthesis of cis‑4‑β‑Substituted Prolyl‑2‑Cyanopyrrolidine DPP‑IV Inhibitors

Medicinal chemistry teams pursuing DPP‑IV inhibitors with extended ex vivo duration should select CAS 117653‑38‑0 as the proline‑derived chiral building block, because its cis relative configuration maps directly onto the 4‑β‑substituted proline motif that demonstrated ~20‑fold superior potency over the trans isomer in the benchmark Kondo et al. SAR study [1]. Use of the correct stereoisomer avoids potency losses that would require extensive re‑optimization.

Cross‑Species Pharmacological Profiling of Proline‑Containing DPP‑IV Inhibitor Candidates

When a program requires multi‑species ex vivo duration data for candidate selection, procurement of CAS 117653‑38‑0 enables direct access to a synthetic route already validated in rat, dog, and monkey DPP‑IV inhibition assays [1]. This reduces the need for de novo route scouting and accelerates the transition from in vitro screening to in vivo efficacy models.

GMP‑Grade Intermediate Supply for Preclinical Development of Constrained Proline Analogs

In late‑lead optimization or preclinical development, where lot‑to‑lot consistency and documented purity are mandatory, sourcing CAS 117653‑38‑0 from ISO‑certified suppliers with ≥98% purity specifications [1] mitigates the risk of impurity‑driven variability in pharmacokinetic and toxicological studies, directly supporting IND‑enabling activities.

Structure‑Based Design of Selective Serine Protease Inhibitors Requiring a cis‑Pyrrolidine Carboxylate Scaffold

For programs targeting serine proteases beyond DPP‑IV that recognize a cis‑pyrrolidine carboxylate motif, CAS 117653‑38‑0 offers a synthetically versatile intermediate with orthogonal protecting‑group handles (methyl ester and free carboxylic acid) [1]. This dual functionality permits divergent derivatization at the C‑5 ester and the C‑3 acetic acid side chain without compromising the critical cis ring geometry.

Quote Request

Request a Quote for 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.